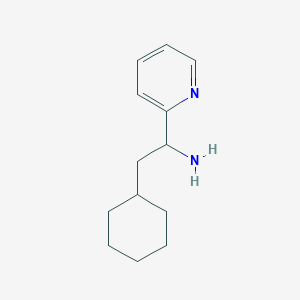











|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[K+].CS(OCC1CCCCC1)(=O)=O.Cl>CC(OC)(C)C.O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]([NH2:1])[CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
465 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
456 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
483 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
842 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCC1CCCCC1
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring the solution with 200 g of sodium sulfate overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was increased to 70°-80° C
|
|
Type
|
CUSTOM
|
|
Details
|
the water was removed
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with 2 L of MTBE
|
|
Type
|
CUSTOM
|
|
Details
|
To remove the remaining water, 100 g of molecular sieves
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
WAIT
|
|
Details
|
After 10-20 hours
|
|
Duration
|
15 (± 5) h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with 0.5 L of methylene chloride and basified with 0.5 L of ammonium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 452 g of crude mine
|
|
Type
|
DISTILLATION
|
|
Details
|
The amine was purified by vacuum distillation at 88° C.
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(CC1CCCCC1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 353 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |